molecular formula C7H14O2 B039478 trans-2-Methoxycyclohexanol CAS No. 113625-71-1

trans-2-Methoxycyclohexanol

Cat. No.: B039478
CAS No.: 113625-71-1
M. Wt: 130.18 g/mol
InChI Key: DCQQZLGQRIVCNH-RNFRBKRXSA-N
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Description

trans-2-Methoxycyclohexanol is an organic compound with the molecular formula C₇H₁₄O₂. It is a critical chemical intermediate used in the synthesis of pharmaceuticals, dyes, and spices. The compound is particularly significant in the preparation of guaiacol and (S)-2-methoxycyclohexanone, which are key raw materials for vanillin and sanfetrinem production .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Methoxycyclohexanol is synthesized through an alcoholysis reaction of cyclohexene oxide and methanol. The reaction is catalyzed by Ag₂CsPW₁₂O₄₀, which offers high activity and selectivity. The reaction conditions typically involve a controlled temperature to ensure optimal yield and purity .

Industrial Production Methods: For large-scale production, efficient procedures have been developed to prepare this compound. These methods often involve the use of chiral catalysts to ensure the production of the desired enantiomer. The industrial process is designed to be environmentally friendly, with catalysts that are non-toxic and recoverable .

Chemical Reactions Analysis

Types of Reactions: trans-2-Methoxycyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted cyclohexanols .

Scientific Research Applications

trans-2-Methoxycyclohexanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of trans-2-Methoxycyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions often involve the formation of oxonium ions and subsequent nucleophilic attacks, resulting in the desired chemical transformations .

Comparison with Similar Compounds

    trans-2-Methylcyclohexanol: Similar in structure but with a methyl group instead of a methoxy group.

    cis-2-Methoxycyclohexanol: The cis isomer of the compound, differing in the spatial arrangement of the methoxy and hydroxyl groups.

    2-Methoxycyclohexanone: An oxidized form of the compound with a ketone functional group.

Uniqueness: trans-2-Methoxycyclohexanol is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties. This stereochemistry is crucial for its role as an intermediate in the synthesis of enantiomerically pure pharmaceuticals .

Properties

IUPAC Name

(1R,2R)-2-methoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQQZLGQRIVCNH-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300340
Record name rel-(1R,2R)-2-Methoxycyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7429-40-5
Record name rel-(1R,2R)-2-Methoxycyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7429-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-Methoxycyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 2-methoxy-, (1R,2R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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